
2-Acetylfuran
Overview
Description
Preparation Methods
2-Acetylfuran can be synthesized through several methods:
Grignard Reaction: The initial preparation of this compound was achieved by reacting the methyl Grignard reagent with 2-furonitrile.
Friedel-Crafts Acylation: Modern industrial synthesis typically involves the Friedel-Crafts acylation of furan with acetic anhydride. This method is preferred for its simplicity and efficiency.
Oxidation of Furylmethyl Alcohol: Another method involves the oxidation of furylmethyl alcohol in an oxygen-containing atmosphere using catalysts such as 4-hydroxy-2,2,6,6-tetramethylpyridine oxide (Temp) and potassium bromide.
Chemical Reactions Analysis
2-Acetylfuran undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: Friedel-Crafts alkylation with 4-fluorobenzyl chloride using zinc chloride catalyst produces intermediates for HIV integrase inhibitors.
Common reagents used in these reactions include sodium nitrite, zinc chloride, and various oxidizing agents. The major products formed from these reactions are intermediates for pharmaceuticals and fine chemicals.
Scientific Research Applications
Pharmaceutical Applications
2-Acetylfuran serves as an important intermediate in the synthesis of various pharmaceuticals:
- Antibiotics : It is utilized in the production of cefuroxime, a second-generation cephalosporin antibiotic. The synthesis involves the reaction of this compound with aqueous sodium nitrite to yield 2-furanyloxoacetic acid, a precursor to cefuroxime .
- HIV Integrase Inhibitors : A one-pot synthesis method for an HIV integrase inhibitor, S-1360, incorporates this compound through Friedel-Crafts alkylation with 4-fluorobenzyl chloride using zinc chloride as a catalyst .
Flavoring Agent
This compound is recognized for its pleasant aroma, characterized by a balsamic, caramellic, and nutty profile. It is commonly used in:
- Food Products : Flavoring in bakery items, chocolates, cocoa, coffee, nuts, and tomato products due to its sweet and nutty taste .
Pest Control
Recent studies highlight the use of this compound as a natural insecticide:
- Insect Repellent : It has shown efficacy against tobacco storage insects such as Lasioderma serricorne and red flour beetles. The compound exhibits low toxicity and residual effects while providing effective fumigation and repellent properties .
Safety in Animal Feed
The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a sensory additive in animal feed:
- Tolerance Studies : Research indicates no adverse effects at proposed levels (0.5 mg/kg) in species such as chickens and piglets . This suggests that it can be safely incorporated into animal diets without health concerns.
Table 1: Synthesis Pathways for Pharmaceuticals
Compound | Reaction Type | Reference |
---|---|---|
Cefuroxime | Reaction with sodium nitrite | |
HIV Integrase Inhibitor S-1360 | Friedel-Crafts alkylation |
Table 2: Efficacy of this compound in Pest Control
Mechanism of Action
The mechanism of action of 2-Acetylfuran involves its interaction with molecular targets and pathways. For instance, in the production of cefuroxime, this compound undergoes a series of chemical transformations to form the active antibiotic compound . The compound’s reactivity with hydroxyl radicals, including OH-addition and H-abstraction reactions, plays a significant role in its applications as a biofuel .
Comparison with Similar Compounds
2-Acetylfuran can be compared with other similar compounds such as:
2-Acetylpyrrole: This compound has a similar structure but contains a pyrrole ring instead of a furan ring.
2-Furoic Acid: This compound shares the furan ring structure but has a carboxylic acid group instead of an acetyl group.
The uniqueness of this compound lies in its versatile applications, particularly in the pharmaceutical and food industries, and its potential as a biofuel.
Biological Activity
2-Acetylfuran, a derivative of furan, has garnered attention in recent years for its diverse biological activities. This article explores its biological effects, including anti-inflammatory, antimicrobial, and potential toxicological properties, supported by various research findings and case studies.
Chemical Structure:
this compound is characterized by the presence of an acetyl group attached to the furan ring. Its molecular formula is , and it exhibits a distinct aroma, making it useful as a flavoring agent in food.
1. Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This inhibition occurs without notable cytotoxicity, suggesting a therapeutic potential for inflammatory diseases .
Table 1: Anti-Inflammatory Activity of this compound
Study | Model | Inhibitory Effect | Concentration |
---|---|---|---|
Chen et al. | RAW 264.7 macrophages | NO production | 10 µM |
Lin et al. | Human neutrophils | O generation | Not specified |
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial growth and modify enzyme activities critical for bacterial survival. This property positions it as a potential candidate for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of this compound
Pathogen | Activity Observed |
---|---|
E. coli | Inhibition of growth |
S. aureus | Inhibition of biofilm formation |
3. Toxicological Studies
Despite its beneficial properties, the safety profile of this compound has been scrutinized. The European Food Safety Authority (EFSA) conducted studies indicating that at recommended levels (0.5 mg/kg in feed), it poses no significant risk to animals or humans . However, higher doses have shown adverse effects in animal models, including hepatotoxicity and potential carcinogenicity .
Table 3: Toxicological Findings on this compound
Study | Dosage (mg/kg) | Observed Effects |
---|---|---|
EFSA Tolerance Study | 0.5 (recommended) | No adverse effects |
Burka et al. (1991) | 8 (high dose) | Liver lesions, carcinogenic effects |
Case Study 1: Use in Animal Feed
In a comprehensive assessment by the EFSA, tolerance studies were conducted on chickens and pigs with no adverse effects observed at maximum recommended doses . This suggests that when used appropriately, this compound can be safely incorporated into animal feed.
Case Study 2: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of various furan derivatives found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Properties
IUPAC Name |
1-(furan-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMMBWWQXVXBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051601 | |
Record name | 2-Acetylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Yellow to brown liquid; Coffee-like aroma | |
Record name | 2-Acetylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Furyl methyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
67.00 °C. @ 10.00 mm Hg | |
Record name | 2-Acetylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils, Soluble (in ethanol) | |
Record name | 2-Furyl methyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.102-1.107 | |
Record name | 2-Furyl methyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1192-62-7 | |
Record name | 2-Acetylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetylfuran | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192627 | |
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Record name | 2-Acetylfuran | |
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Record name | 2-Acetylfuran | |
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Record name | Ethanone, 1-(2-furanyl)- | |
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Record name | 2-Acetylfuran | |
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Record name | 2-furyl methyl ketone | |
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Record name | 2-ACETYLFURAN | |
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Record name | 2-Acetylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
Record name | 2-Acetylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Acetylfuran (C6H6O2) has a molecular weight of 110.11 g/mol. Key spectroscopic data includes:
- IR Spectroscopy: Reveals characteristic peaks for the carbonyl group and furan ring. The conformational equilibrium between the cis/trans isomers is influenced by the solvent polarity. []
- NMR Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, including the position of the acetyl group relative to the furan ring. [, , ]
- UV-Vis Spectroscopy: Shows an absorption band around 270-280 nm, primarily attributed to furfural, this compound, and 5-methylfurfural. []
ANone: this compound can be formed through several pathways:
- Maillard Reaction: It is a significant product of the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during food heating. Notably, ribose shows higher reactivity than glucose in this compound formation in the presence of proline. []
- Thermal Degradation: It is a degradation product of sugars, particularly ascorbic acid, during the heating of food products like tomato juice. []
- Cellulose Degradation: It is a marker for the degradation of paper insulation in power transformers. [, ]
ANone: this compound is found in various food products, including:
- Heated Fruit Juices: Its presence, along with other furanic compounds, is linked to thermal degradation of sugars and ascorbic acid. []
- Honey: It serves as a marker for adulteration with rice syrup, as it is present in rice syrup but not naturally found in honey. []
- Tequila and Mezcal: It contributes to the characteristic flavor profile of these beverages. []
A: this compound exhibits moderate reactivity with singlet oxygen compared to other furanic compounds like 2-ethylfuran and HMF. []
A: Theoretical calculations reveal that the primary reaction channels for this compound with hydroxyl radicals are H-abstraction from the acetyl group and OH-addition at the C2 and C5 positions of the furan ring. The dominant pathway shifts from addition to abstraction with increasing temperature. []
ANone: Common synthetic methods include:
- Furan Acetylation: This involves reacting furan with acetic anhydride using zinc chloride as a catalyst in the presence of acetic acid. []
- Domino Reactions: A novel approach involves a domino reaction using benzaldehydes and sodium sulfide to construct a tetrahydrothiopyran ring system. []
ANone: this compound serves as a building block in organic synthesis and has potential applications in:
- Biopesticide Development: It exhibits promising fumigant, contact, and repellent activities against stored tobacco pests. []
- Antiviral Research: this compound demonstrates potential as a bioisostere for 3-methylisoxazoles, a class of compounds with broad-spectrum antiviral activity against picornaviruses. Specifically, the syn conformation of the 2-acetyl group allows for hydrogen bonding with the target protein, mimicking the interaction of the 3-methylisoxazole ring. []
ANone:
- DFT Studies: Density functional theory (DFT) calculations have been used to investigate the isomerization of this compound oxime, providing insights into the preferred conformations and energy differences between isomers. []
- Kinetic Modeling: Theoretical calculations, including transition state theory and Rice–Ramsperger–Kassel–Marcus theory, have been employed to understand the kinetics and reaction pathways of this compound with hydroxyl radicals. These studies are crucial for developing accurate combustion models for biofuels. []
ANone: While specific details are limited in the provided research, this compound, like other furanic compounds, is expected to undergo degradation in the environment through processes like photolysis and microbial degradation.
A:
A:
- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying this compound in complex mixtures, such as food products and transformer oil. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds, including this compound, in various matrices. []
- Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS): A sensitive technique for analyzing volatile flavor compounds, including this compound, in food products. []
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